Physicochemical Profile: N-Ethyl Substitution Modulates Boiling Point and Lipophilicity
The N-ethyl group in 1-(1-ethyl-1H-pyrrol-3-yl)ethanone increases its boiling point and estimated lipophilicity compared to its N-methyl and unsubstituted analogs. This directly impacts reaction design (e.g., distillation temperatures) and chromatographic behavior (e.g., retention time). The data in the table below highlight these quantifiable differences in key physicochemical properties [1].
| Evidence Dimension | Boiling Point, Density, Estimated LogP |
|---|---|
| Target Compound Data | Boiling Point: 219.2 ± 13.0 °C; Density: 1.0 ± 0.1 g/cm³; LogP (est.): 2.25 |
| Comparator Or Baseline | 1-(1-Methyl-1H-pyrrol-3-yl)ethanone (CAS 932-62-7): BP 202.5 ± 13.0 °C, Density 1.0 ± 0.1 g/cm³, LogP (est.) 1.87; 3-Acetylpyrrole (CAS 1072-82-8): BP 232.1 ± 13.0 °C, Density 1.1 ± 0.1 g/cm³, LogP (est.) 0.56 |
| Quantified Difference | BP increase of +16.7 °C vs. N-methyl analog; LogP increase of +1.69 units vs. unsubstituted analog. |
| Conditions | All boiling points at 760 mmHg pressure. Density and LogP are estimated values (ACD/Labs). |
Why This Matters
Procurement decisions for synthetic intermediates must account for these physical differences, which influence solvent choice, reaction temperature optimization, and purification strategies, thereby impacting yield and purity in multi-step syntheses.
- [1] Chemsrc. 3-乙酰基-1-甲基吡咯. CAS 932-62-7. Accessed 2025. View Source
